molecular formula C11H19NO4S B3328916 (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid CAS No. 5317-15-7

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B3328916
CAS No.: 5317-15-7
M. Wt: 261.34 g/mol
InChI Key: MYZNHPUWNUGYOV-UHFFFAOYSA-N
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Description

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 3-position, two methyl groups at the 2-position, and a carboxylic acid moiety at the 4-position. The (4R) configuration denotes the stereochemistry at the chiral center, which is critical for its reactivity and applications in asymmetric synthesis, particularly in peptide chemistry . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the 2,2-dimethyl substituents contribute to steric hindrance, influencing conformational stability . This compound is typically synthesized via condensation of L-cysteine with acetone, followed by Boc protection under basic conditions .

Properties

IUPAC Name

(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-17-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZNHPUWNUGYOV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CS1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346733
Record name (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-15-7
Record name (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid typically involves the reaction of tert-butyl 2,2-dimethylthiazolidine-4-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the tert-butoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine derivatives share a core five-membered ring containing nitrogen and sulfur atoms but differ in substituents and stereochemistry. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4R)-3-Boc-2,2-dimethylthiazolidine-4-carboxylic acid Boc (3), 2,2-dimethyl (2), COOH (4) C₁₁H₁₉NO₄S 261.34 Peptide synthesis intermediate; high steric hindrance
(2R,4R)-3-Boc-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid monohydrate Boc (3), 3-Cl-phenyl (2), COOH (4) C₁₅H₁₈ClNO₄S·H₂O 361.83 Crystallizes in monoclinic P2₁; hydrogen-bonded network enhances stability
(4R)-3-Boc-2-(4-trifluoromethylphenyl)thiazolidine-4-carboxylic acid Boc (3), 4-CF₃-phenyl (2), COOH (4) C₁₆H₁₈F₃NO₄S 377.38 Enhanced electron-withdrawing effects; potential bioactive applications
(4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid 4-OCH₃-phenyl (2), COOH (4) C₁₁H₁₃NO₃S 239.29 Improved solubility due to methoxy group; used in biochemical studies
(4S)-3-Boc-2-methylthiazolidine-4-carboxylic acid Boc (3), methyl (2), COOH (4) (4S isomer) C₁₀H₁₇NO₄S 247.31 Stereochemical differences alter reactivity in chiral environments

Key Comparative Insights

Steric and Electronic Effects :

  • The 2,2-dimethyl groups in the target compound provide significant steric hindrance, reducing ring flexibility compared to aryl-substituted analogs (e.g., 3-chlorophenyl or 4-CF₃-phenyl derivatives) . This rigidity may enhance enantioselectivity in catalytic applications.
  • Electron-withdrawing groups (e.g., Cl, CF₃) in aryl-substituted derivatives increase electrophilicity, making them more reactive in nucleophilic substitutions compared to the electron-neutral dimethyl variant .

Crystallographic Behavior: The (2R,4R)-3-Boc-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid monohydrate forms a monoclinic crystal lattice (space group P2₁) with hydrogen-bonded networks involving water molecules, which stabilize the structure . In contrast, the target compound’s dimethyl groups likely disrupt such networks, leading to different packing efficiencies.

Synthetic Utility :

  • The target compound’s synthesis from L-cysteine and acetone is highly efficient (99% yield) , whereas aryl-substituted analogs require additional steps for aldehyde condensation and Boc protection .
  • Derivatives with 4-OCH₃-phenyl groups exhibit improved aqueous solubility, making them preferable for biological assays .

Biological Relevance :

  • Thiazolidine cores are implicated in natural product synthesis (e.g., penicillin) and enzyme inhibition . The Boc-protected derivatives serve as intermediates in peptide synthesis, while aryl-substituted variants (e.g., 4-CF₃-phenyl) show promise in medicinal chemistry due to enhanced binding affinities .

Biological Activity

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazolidine structure, which contributes to various pharmacological effects, including neuroprotection, anti-inflammatory properties, and antioxidant activity. This article explores the biological activity of this compound through a review of relevant studies and data.

  • Chemical Formula : C₁₁H₁₉NO₄S
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 117918-23-7

Neuroprotective Effects

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant neuroprotective properties. These compounds have been shown to mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action :
    • Thiazolidine derivatives are believed to act as free radical scavengers, thereby reducing oxidative damage in neuronal cells .
    • They may also modulate inflammatory pathways by influencing Toll-like receptors (TLRs) and NLRP3 inflammasome activation .
  • Case Studies :
    • A study demonstrated that thiazolidine derivatives could improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
    • Another investigation highlighted the ability of these compounds to protect against neurotoxicity induced by glutamate in vitro, suggesting their potential in treating excitotoxicity-related conditions .

Anti-inflammatory Properties

Thiazolidine derivatives have shown promise in exhibiting anti-inflammatory activities:

  • Inhibition of Pro-inflammatory Cytokines : These compounds have been reported to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models .
  • Clinical Relevance : The anti-inflammatory effects suggest potential applications in treating chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic moiety:

  • Free Radical Scavenging : The compound has been shown to enhance catalase activity and reduce lipid peroxidation in cellular models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduces oxidative stress, improves cognitive function
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntioxidantEnhances catalase activity, reduces lipid peroxidation

Q & A

Q. What are the standard synthetic routes for preparing (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization to form the thiazolidine ring. Key steps include:

  • Boc Protection : Reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Ring Formation : Cyclization via nucleophilic attack of a sulfur-containing moiety (e.g., thiourea derivatives) to form the thiazolidine core. Reaction conditions often require anhydrous solvents and controlled temperatures (0–25°C) .
  • Chiral Resolution : The (4R) stereochemistry is maintained using chiral auxiliaries or resolved via enzymatic methods .

Q. How is the stereochemical integrity of the (4R) configuration validated during synthesis?

  • X-ray Crystallography : Definitive confirmation of the (4R) configuration is achieved through single-crystal X-ray diffraction studies, which provide bond lengths and angles to verify spatial arrangement .
  • Chiral HPLC : Analytical separation using chiral stationary phases (e.g., Chiralpak® columns) confirms enantiomeric purity (>98% ee) .
  • Optical Rotation : Measurement of specific rotation ([α]D) compared to literature values ensures consistency with the desired stereoisomer .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and thiazolidine ring protons (δ 3.0–4.5 ppm for CH₂ and CH groups) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., C₁₃H₂₁NO₄S) .
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm the carboxylic acid and Boc carbonyl groups .

Advanced Research Questions

Q. How does the (4R) configuration influence biological activity in thiazolidine derivatives?

  • Structure-Activity Relationship (SAR) : The (4R) stereochemistry enhances binding to bacterial enzyme active sites (e.g., penicillin-binding proteins), as shown in analogs with antimicrobial activity .
  • Crystal Structure Insights : Intermolecular hydrogen bonds (O–H⋯O) observed in the (4R) isomer stabilize ligand-receptor interactions, increasing potency compared to (4S) counterparts .

Q. What strategies resolve contradictions in spectroscopic data for thiazolidine derivatives?

  • Dynamic NMR Studies : Temperature-dependent NMR can distinguish between conformational isomers causing split signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries to align with experimental data .
  • Multi-technique Cross-validation : Correlate X-ray (bond lengths), IR (functional groups), and MS (fragmentation patterns) to resolve ambiguities .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Carboxylic Acid Activation : Convert the –COOH group to an activated ester (e.g., NHS ester) for conjugation with amine-containing carriers like PEG or nanoparticles .
  • Boc Deprotection : Use trifluoroacetic acid (TFA) in DCM to remove the Boc group, exposing the amine for further coupling (e.g., peptide synthesis) .
  • In Vivo Stability Studies : Monitor metabolic stability in plasma using LC-MS to optimize linker chemistry .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to improve enantioselectivity during cyclization .
  • Crystallization-Induced Diastereomer Resolution : Introduce a resolving agent (e.g., tartaric acid derivatives) to isolate the (4R) isomer .
  • Process Analytical Technology (PAT) : Implement inline FT-IR and Raman spectroscopy for real-time monitoring of reaction progress and impurity formation .

Methodological Notes

  • Data Synthesis : Evidence from crystallography (), synthesis protocols (), and chiral analysis () were prioritized for methodological rigor.
  • Contradiction Management : Cross-referenced structural data () and computational models () to address potential discrepancies.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid

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